Isoabienol

描述

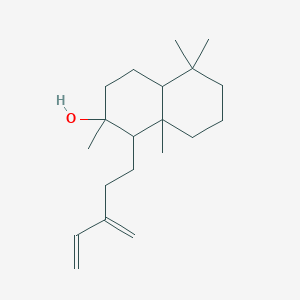

Structure

3D Structure

属性

CAS 编号 |

10207-79-1 |

|---|---|

分子式 |

C20H34O |

分子量 |

290.5 g/mol |

IUPAC 名称 |

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-(3-methylidenepent-4-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20+/m0/s1 |

InChI 键 |

JTWQQJDENGGSBJ-KVPLUYHFSA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(=C)C=C)(C)O)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC(C2CCC(=C)C=C)(C)O)C)C |

熔点 |

68-68.5°C |

物理描述 |

Solid |

同义词 |

isoabienol |

产品来源 |

United States |

Natural Occurrence and Distribution of Isoabienol

Identification in Coniferous Species

Isoabienol is commonly identified in coniferous species, forming a part of their complex secondary metabolite profiles. nih.gov

Pinus sylvestris (Scots Pine) as a Primary Source

Pinus sylvestris L., commonly known as Scots Pine, is a primary source of this compound. thuenen.decdnsciencepub.comcdnsciencepub.com In some individual Scots Pine trees, this compound constitutes a significant portion of the needle dry weight, ranging from 0.6% to 1.0%. thuenen.decdnsciencepub.comcdnsciencepub.com However, it is completely absent in other individuals of the same species. thuenen.decdnsciencepub.comcdnsciencepub.com this compound is considered the main diterpene alcohol present in Scots pine needles. thuenen.denih.govcdnsciencepub.comacs.org

Presence in Other Pinaceae and Cupressaceae Genera (e.g., Juniperus, Cunninghamia)

Beyond Pinus sylvestris, this compound has been detected in other genera within the Pinaceae and Cupressaceae families. It has been found in the needles of Juniperus communis (common juniper). nih.govresearchgate.netresearchgate.net this compound has also been identified in the wood of Cunninghamia konishii. nih.govresearchgate.netresearchgate.netacs.org

Tissue-Specific Localization within Plants (e.g., needles, wood, oleoresin)

The distribution of this compound within a plant is often tissue-specific. In Pinus sylvestris, this compound is found primarily, if not exclusively, in the needles. thuenen.decdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have indicated its absence in shoot axis tissue, wood, or cortex oleoresin of Scots pine. cdnsciencepub.comcdnsciencepub.comresearchgate.net Conversely, it has been found in the wood of Cunninghamia konishii. nih.govresearchgate.netresearchgate.netacs.org Diterpenoids, including this compound, constitute a component of oleoresin in conifer needles. researchgate.netresearchgate.net

Geographic and Environmental Determinants of this compound Abundance

The abundance and frequency of this compound can be influenced by geographic and environmental factors, although genetic control also plays a significant role. researchgate.netethz.ch In Pinus sylvestris, this compound occurs more frequently in northerly provenances compared to southerly ones, indicating a potential clinal variation related to latitude. thuenen.decdnsciencepub.comcdnsciencepub.comresearchgate.net

Environmental conditions such as climate, soil type, and abiotic stressors can influence the resin composition of pines, including diterpenoids. nih.govresearchgate.netmdpi.com Studies have shown that foliage this compound content can differ between samples from dry forest sites and bog sites, suggesting an environmental influence. nih.govresearchgate.netresearchgate.net Foliar nitrogen content has also been shown to correlate with diterpenoid content, including this compound, in some pine chemotypes from bogs. nih.govresearchgate.net While environmental factors have an influence, the occurrence of this compound appears to be largely genetically determined and less influenced by the immediate environment in some cases. cdnsciencepub.comresearchgate.net

Here is a summary of this compound occurrence data:

| Species | Tissue | Occurrence | Typical Content (% Dry Weight) | Source(s) |

| Pinus sylvestris | Needles | Present/Absent | 0.6 - 1.0 (when present) | thuenen.decdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Pinus sylvestris | Wood, Oleoresin, Shoot axis tissue | Absent | Not applicable | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Juniperus communis | Needles | Present | Not specified in results | nih.govresearchgate.netresearchgate.net |

| Cunninghamia konishii | Wood | Present | Not specified in results | nih.govresearchgate.netresearchgate.netacs.org |

| Smallanthus fruticosus | Not specified | Reported | Not specified in results | nih.gov |

Biosynthesis and Metabolic Pathways of Isoabienol

Fundamental Isoprenoid Precursor Pathways

The biosynthesis of IPP and DMAPP in plants primarily occurs through two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. frontiersin.orgnih.goviscientific.org

Mevalonate (MVA) Pathway Contribution

The MVA pathway is localized in the cytosol, endoplasmic reticulum, and peroxisomes of plant cells. frontiersin.orgiscientific.org This pathway synthesizes IPP and DMAPP from acetyl-CoA. While traditionally associated with the production of sesquiterpenes, triterpenes, and sterols, there can be crosstalk between the MVA and MEP pathways, although this crosstalk may not always be sufficient to fully compensate for a block in either pathway. frontiersin.orgstring-db.org

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

The MEP pathway, also known as the non-mevalonate pathway, is primarily localized in the plastids of plant cells. frontiersin.orgnih.goviscientific.orgrsc.org This pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org The MEP pathway is the main source of precursors for the biosynthesis of monoterpenes, diterpenes, and carotenoids, which are typically synthesized in plastids. frontiersin.orgiscientific.org Isoabienol, being a diterpene, is primarily synthesized via the MEP pathway. iscientific.org

The initial steps of the MEP pathway involve the conversion of pyruvate and D-glyceraldehyde 3-phosphate to 1-deoxy-D-xylulose 5-phosphate (DXP) by the enzyme DXP synthase (DXS). rsc.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). rsc.orgwikipedia.org Subsequent enzymatic steps lead to the formation of methylerythritol cyclodiphosphate (MEcDP), a key intermediate in the MEP pathway. rsc.org

Enzymatic Components Involved in Labdane (B1241275) Diterpenoid Biosynthesis

The biosynthesis of labdane diterpenoids, including this compound, from the precursor geranylgeranyl diphosphate (B83284) (GGPP) involves the sequential action of two classes of diterpene synthases (diTPSs): class II and class I diTPSs. researchgate.netmdpi.comfrontiersin.org GGPP is a C20 isoprenoid precursor formed by the condensation of IPP and DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). iscientific.orgjmb.or.kr

Class II diTPSs catalyze the initial cyclization of GGPP through a protonation-initiated reaction, forming bicyclic diphosphate intermediates such as copalyl diphosphate (CPP) or its stereoisomers (e.g., ent-CPP, syn-CPP). researchgate.netmdpi.comfrontiersin.orgacs.orgbeilstein-journals.orgiastate.edu This step establishes the core bicyclic labdane scaffold. researchgate.net

Subsequently, class I diTPSs act on these bicyclic intermediates, catalyzing further cyclization, rearrangement, or functionalization reactions through diphosphate ionization-initiated mechanisms, leading to the diverse array of labdane-related diterpenoids. researchgate.netmdpi.comfrontiersin.orgacs.orgbeilstein-journals.orgiastate.edu In fungi, labdane-related diterpenoid biosynthesis is often carried out by bifunctional cyclases that possess both class II and class I diTPS activities. acs.orgbeilstein-journals.org In plants, while some bifunctional enzymes exist, the process commonly involves the sequential action of distinct monofunctional class II and class I diTPSs. beilstein-journals.orgoup.com

Proposed Biosynthetic Intermediates and Routes to this compound

While the general pathway for labdane diterpenoid biosynthesis is established, the specific intermediates and enzymatic steps leading directly to this compound are not fully elucidated in all organisms. However, studies suggest potential routes and related intermediates.

This compound has been found alongside other diterpenoids like manool (B191784) and manoyl oxide in plants such as Pinus sylvestris. thuenen.denih.gov Structural similarities between this compound and pinifolic acid suggest they might be formed from a common intermediate. sauerlaender-verlag.com

One proposed route for the biosynthesis of manoyl oxide involves manool as an intermediate. thuenen.de While this compound and manoyl oxide may be biosynthesized via different pathways, it has been suggested that ambreinolide, structurally similar to manoyl oxide, can be synthesized via oxidation of this compound in the perfume industry. nih.gov This hints at potential metabolic links or transformations involving this compound.

In Cistus creticus, this compound has been identified along with manool or 13-epimanool, sclareol (B1681606), and labda-7,14-dien-13-ol. researchgate.net Putative biosynthetic pathways in C. creticus involve class II enzymes catalyzing the formation of labdane-type intermediates like endo-7,13-CPP and 8α-OH-CPP diphosphate from GGPP. oup.com The change between this compound synthesis and labda-7,14-dien-13-ol or vice versa appears related to hydration/dehydration reactions. nih.gov

In mosses, a neofunctionalized terpene synthase produces this compound, potentially requiring the production of a hydroxylated derivative of CPP by its class II active site. pnas.org

Genetic Underpinnings and Regulation of this compound Biosynthesis

The biosynthesis of this compound is under genetic control, involving genes encoding the various enzymes in the MEP pathway and the specific diterpene synthases responsible for its formation. researchgate.netsauerlaender-verlag.complantaedb.com

Studies on Pinus sylvestris have utilized this compound content as a genetic marker. sauerlaender-verlag.com While the genetic control of pinifolic acid biosynthesis is not fully known, its co-occurrence and structural similarity with this compound suggest potential shared genetic regulation or closely linked pathways. sauerlaender-verlag.com

In Cistus creticus, the expression levels of genes involved in the biosynthesis of labdane-related diterpenoids, including putative this compound precursors, show tissue-specific and developmental regulation, with higher expression often observed in young leaves. oup.com This suggests transcriptional regulation of the biosynthetic pathway.

This compound content has been identified as a key trait differentiating chemotypes in pine foliage, indicating a genetic basis for variations in its accumulation. string-db.orgnih.govoup.commdpi.comcsic.es Environmental factors can also influence the regulation of diterpene biosynthesis in needles. csic.es

Research in Chamaecyparis formosensis has identified diterpene synthases involved in the formation of various diterpenoids, including derivatives of this compound, highlighting the role of specific diTPS genes in determining the final diterpenoid profile. researchgate.net

Comparative Biosynthesis of Structurally Related Diterpenoids

This compound belongs to the labdane family of diterpenoids, which includes a wide variety of compounds with diverse structures and functions. researchgate.netjmb.or.kr The biosynthesis of these related diterpenoids shares common initial steps involving the formation of GGPP and its cyclization by class II diTPSs to form bicyclic labdane-type intermediates like CPP. researchgate.netmdpi.comfrontiersin.orgiastate.edu

The structural diversity within the labdane family arises from the action of different class I diTPSs and subsequent modification enzymes (such as cytochrome P450 enzymes) that act on these bicyclic intermediates. researchgate.netmdpi.comacs.orgresearchgate.net For example, the biosynthesis of other labdane-related diterpenoids like abietadiene, the precursor to abietic acid, involves the cyclization of GGPP to levopimaradiene (B1200008) by a class II diTPS, followed by the action of a class I diTPS. mdpi.comiscientific.org

Studies comparing the biosynthesis of various labdane-related diterpenoids have revealed the promiscuity of some diterpene synthases, where a single enzyme can produce multiple products depending on the substrate. nih.gov This enzymatic flexibility contributes to the vast chemical diversity of diterpenoids. The evolution of diterpene synthases, particularly in plants and fungi, has led to the diversification of labdane-related diterpenoid pathways. beilstein-journals.orgoup.compnas.org

The biosynthesis of this compound can be compared to that of other labdane-type diterpenoids like cis-abienol, another diterpene alcohol. biocrick.comebi.ac.uk While both are labdane diterpenoids, their specific biosynthetic routes and the enzymes involved can differ, leading to variations in their stereochemistry and functional groups.

Table 1: Key Pathways and Precursors in this compound Biosynthesis

| Pathway Name | Localization in Plant Cell | Primary Precursors | Key Five-Carbon Units | Downstream Products (Examples) |

| Mevalonate (MVA) Pathway | Cytosol, ER, Peroxisomes | Acetyl-CoA | IPP, DMAPP | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | IPP, DMAPP | Monoterpenes, Diterpenes, Carotenoids, this compound |

Table 2: Classes of Enzymes in Labdane Diterpenoid Biosynthesis

| Enzyme Class | Catalytic Activity | Substrate (Initial) | Product (Intermediate) | Role in Biosynthesis |

| Class II Diterpene Synthase (diTPS) | Protonation-initiated cyclization | GGPP | Bicyclic Diphosphate (e.g., CPP) | Forms the core bicyclic labdane scaffold. researchgate.netmdpi.comfrontiersin.org |

| Class I Diterpene Synthase (diTPS) | Diphosphate ionization-initiated reactions | Bicyclic Diphosphate | Final Diterpenoid Scaffold | Modifies the core structure, leading to diverse products. researchgate.netmdpi.comfrontiersin.org |

| Cytochrome P450 Enzymes | Oxidations, hydroxylations, rearrangements, etc. | Diterpenoid Scaffold | Functionalized Diterpenoids | Further modify the diterpene skeleton. mdpi.comacs.orgresearchgate.net |

Chemical Synthesis and Derivatization of Isoabienol

Total Synthesis Approaches to the Isoabienol Skeleton (if documented)

While detailed total synthesis approaches specifically targeting the this compound skeleton are not extensively documented in the provided search results as primary subjects, related studies offer insights into the synthesis of similar labdane (B1241275) diterpenoids. One study mentions that a compound easily convertible to an intermediate (compound 62) has been synthesized enantioselectively, and this intermediate is useful in the total syntheses of various diterpenoids, including this compound nih.gov. Another publication from 1969 mentions the synthesis of this compound and trans-abienol from sclareol (B1681606) scispace.com. A 1972 review also notes the synthesis of this compound and trans-abienol from sclareol kyoto-u.ac.jp. These instances suggest that approaches to the this compound skeleton often involve the transformation of other naturally occurring labdane diterpenoids like sclareol.

Chemical Transformations of this compound

This compound undergoes various chemical transformations, particularly at its functional groups, leading to the formation of valuable derivatives.

Ozonolysis Reactions and Product Derivatization (e.g., Ambreinolide formation)

Ozonolysis is a significant reaction applied to this compound, particularly for the synthesis of ambreinolide. The ozonolysis of this compound in methanol, followed by hydrogenation of the resulting peroxide products using a Lindlar catalyst, yields ambreinolide researchgate.netresearchgate.net. Ambreinolide is a lactone derivative lookchem.com. This transformation is of interest due to ambreinolide's value in the perfume industry and in natural product synthesis researchgate.net.

Ambreinolide can be further transformed into other labdane-related structures. For instance, treatment of ambreinolide with diisobutylaluminum hydride furnishes 8α,13-epoxy-14,15,16-trisnorlabd-12-ene researchgate.netlookchem.com.

The ozonolysis of this compound has been studied in the context of reactions of polyfunctional compounds, leading to the synthesis of ambreinolide and 8α,13-epoxy-14,15,16-trisnorlabd-12-ene researchgate.netresearchgate.netlookchem.comexpertcorps.ru. It has also been reported that this compound can be oxidized with potassium permanganate (B83412) to yield ambreinolide uni-stuttgart.de.

Functional Group Modifications and Synthesis of Analogues

This compound possesses a tertiary alcohol and an exocyclic double bond nih.gov. These functional groups are potential sites for chemical modification to synthesize analogues. While specific detailed examples of a wide range of functional group modifications of this compound itself are not extensively detailed in the provided results, the general principles of functional group transformations in organic chemistry apply. Modifications could involve reactions at the hydroxyl group (e.g., esterification, etherification) or reactions involving the double bond (e.g., hydrogenation, epoxidation, dihydroxylation). The synthesis of ambreinolide via ozonolysis is a prime example of a transformation involving the double bond researchgate.net. The potential for creating analogues with modified properties exists through these chemical manipulations. The concept of functional group modification is a common strategy in chemistry to alter the properties and potential applications of a compound stereoelectronics.orgphysicsandmathstutor.com.

Advanced Analytical Methodologies for Isoabienol Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating isoabienol from complex mixtures found in natural sources or reaction products. These techniques enable the isolation and subsequent analysis of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for both the qualitative identification and quantitative determination of volatile and semi-volatile compounds like this compound. In GC-MS, a sample is first separated into its individual components by gas chromatography based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which detects and fragments the molecules, producing a unique mass spectrum for each compound. jeol.comscioninstruments.com

For qualitative analysis, the mass spectrum of an eluted compound is compared against spectral libraries (such as NIST) to identify the compound. jeol.com The retention time of the compound on the GC column also serves as a valuable piece of identification data, especially when compared to known standards run under the same conditions. shimadzu.com GC-MS has been successfully applied to identify this compound in various plant extracts, including essential oils of Stachys spruneri and Juniperus communis. nih.govtandfonline.comuoa.grresearchgate.net In Stachys spruneri essential oils, (+)-isoabienol was identified as a dominant component, present at concentrations of 49.5% and 48.2% in two different samples. nih.govresearchgate.net

Quantitative analysis using GC-MS involves measuring the peak area or height of the target compound in the chromatogram, which is proportional to its concentration. libretexts.org An internal standard, a compound added at a known concentration to all samples and standards, is often used to improve the accuracy and precision of quantitative measurements by compensating for variations in sample preparation and injection. scioninstruments.com For this compound quantification, methods have been developed using internal standards like methylheptadecanoate, allowing for reproducible determination of this compound content in samples such as pine needles. thuenen.de The amount of this compound in most Pinus sylvestris trees studied was around 1% of the dry needle weight, with some values below 0.5%. thuenen.de GC-FID (Gas Chromatography-Flame Ionization Detection) is another GC-based technique that can be used for quantitative analysis of compounds like abietadiene, eluting close to 24 minutes. mdpi.com

GC-MS analysis conditions for this compound and similar diterpenoids often involve specific temperature programs and columns. For instance, a GC method for analyzing diterpenoids in pine needles used a ZB5-MS column with a temperature program starting at 40 °C, increasing to 220 °C. nih.gov Another GC-MS method used for analyzing essential oils involved a temperature program from 50°C to 230°C. tandfonline.com

High-Performance Liquid Chromatography (HPLC) in this compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and analyzing a wide range of compounds, including less volatile or more polar substances compared to those typically analyzed by GC. mdpi.com HPLC is particularly useful for profiling the composition of complex extracts and can be coupled with various detectors, such as UV-Vis detectors or mass spectrometers (HPLC-MS). researchgate.netacs.org

HPLC has been employed in the analysis of diterpenoids, including the confirmation of the presence of (+)- and (−)-isoabienol through chiral HPLC analysis. researchgate.netresearchgate.net This demonstrates the capability of HPLC to separate stereoisomers of this compound. While some studies focus on the HPLC analysis of other terpenoids like ginkgolides and bilobalides researchgate.net or flavonoids acs.org, the principle of using HPLC for separating and profiling diterpenes like this compound in plant extracts is well-established. HPLC methods often utilize C18 columns and mobile phases consisting of mixtures of solvents like methanol, water, and acetonitrile. researchgate.netfrontiersin.org The choice of mobile phase and stationary phase is optimized to achieve effective separation of the compounds of interest.

HPLC coupled with detectors like a Photodiode Array (PDA) allows for the detection and analysis of compounds based on their UV-Vis absorption spectra, contributing to their identification and quantification within a complex profile. frontiersin.org

Thin-Layer Chromatography (TLC) for Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the preliminary separation, monitoring of reactions, and purification of compounds. nih.gov In TLC, a sample is spotted onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, separating the components of the sample based on their different affinities for the stationary and mobile phases.

TLC has been utilized for the purification of this compound from plant extracts. nih.govresearchgate.netgoogle.com For instance, preparative thin-layer chromatography was used to separate and purify (+)-isoabienol from the essential oil of Stachys spruneri. nih.govresearchgate.net The separated compound on the TLC plate can be visualized using UV light if it is UV-active or by using staining reagents followed by heating. mdpi.com Once visualized, the band containing the target compound can be scraped off the plate, and the compound can be extracted from the stationary phase using a suitable solvent. mdpi.com

TLC is often used as a preliminary step before other analytical techniques or for monitoring the progress of purification procedures, such as vacuum distillation used in the processing of plant raw materials to obtain this compound. google.com The chromatographic mobility of compounds in TLC, represented by their retention factor (Rf) values, can also provide some indication of their identity. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the structure and functional groups of this compound, complementing the separation achieved by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the number and types of atoms (particularly hydrogen and carbon) and their connectivity within the molecule. acs.org Both 1D NMR (e.g., ¹H NMR and ¹³C NMR) and 2D NMR techniques (e.g., COSY, HMQC, HMBC, NOESY) are used for comprehensive structural elucidation. nih.govpharm.or.jp

NMR spectroscopy has been used to determine the structure of this compound. tandfonline.comnih.govtandfonline.comacs.orgtandfonline.com The ¹³C-NMR chemical shifts of this compound have been reported and used to confirm its structure. tandfonline.comtandfonline.com Analysis of NMR spectra allows for the assignment of specific signals to individual atoms in the this compound molecule, providing crucial information about its carbon skeleton, functional groups (such as the hydroxyl group and double bonds), and stereochemistry. pharm.or.jptandfonline.com For example, the ¹H NMR spectrum of this compound shows characteristic signals for methyl groups, vinyl protons, and protons adjacent to the hydroxyl group and double bonds. tandfonline.com The ¹³C NMR spectrum reveals signals corresponding to unsaturated carbon atoms, methylene (B1212753) groups, methyl groups, methine groups, quaternary carbons, and the carbon bearing the hydroxyl group. tandfonline.com

NMR analysis has been used to identify this compound in various plant sources and to differentiate chemotypes based on diterpenoid profiles. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR light at characteristic frequencies, resulting in a unique IR spectrum for each compound. mdpi.comnih.gov

IR spectroscopy has been used in the characterization of this compound. pharm.or.jptandfonline.com The IR spectrum of this compound shows absorption bands corresponding to its functional groups, such as the hydroxyl group (O-H stretching) and carbon-carbon double bonds (C=C stretching). mdpi.comnih.govtandfonline.com For instance, the disappearance of IR absorptions at specific wavenumbers after hydrogenation of this compound-like compounds indicates the presence of certain functional groups. tandfonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is useful for detecting compounds that have chromophores (groups that absorb UV-Vis light), such as conjugated double bonds. UV-Vis spectroscopy can be used for both qualitative identification (based on the absorption maxima) and quantitative analysis (using the Beer-Lambert Law).

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) plays a crucial role in the analysis of this compound due to its sensitivity and ability to provide structural information. When coupled with chromatographic separation techniques, MS becomes an even more potent tool for analyzing complex mixtures where this compound is present.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical chemistry technique that combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. wikipedia.orgeag.com LC-MS/MS, or tandem mass spectrometry, enhances this capability by performing multiple stages of mass analysis, allowing for increased selectivity and structural elucidation through fragmentation patterns. wikipedia.orgeag.com This technique is particularly well-suited for the analysis of polar and thermally labile compounds, which are often challenging for gas chromatography-mass spectrometry (GC-MS). wikipedia.org

LC-MS/MS is applicable to the analysis of complex samples of biological and environmental origin, making it relevant for studying this compound in plant extracts or biological systems. wikipedia.org The technique allows for the separation of this compound from co-eluting compounds in a mixture based on their differential interactions with the stationary and mobile phases in the LC column. eag.com Following separation, the eluting compounds are ionized, and the mass spectrometer detects and measures their mass-to-charge ratio (m/z). eag.com In LC-MS/MS, selected ions are further fragmented, and the resulting fragment ions are measured, providing characteristic fragmentation patterns that aid in the confident identification of this compound. wikipedia.orgnih.gov

While specific detailed research findings on this compound analysis solely by LC-MS/MS were not extensively detailed in the provided snippets, the technique's general application to diterpenoids and complex natural product mixtures is well-established. For instance, UHPLC-MS/MS has been used for the analysis of other diterpenoids in complex matrices like coffee beans. mdpi.com This highlights the potential of LC-MS/MS for both qualitative identification and quantitative analysis of this compound, offering high sensitivity and specificity. eag.com

Ultrahigh-Resolution Fourier Transform Ion Cyclotron Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Mass Spectrometry (FT-ICR MS) is an advanced mass spectrometry technique renowned for its ultrahigh mass resolution and exceptional mass accuracy. copernicus.orgnih.govosti.gov This capability allows for the precise determination of the elemental composition of detected ions, even in highly complex mixtures. copernicus.orgosti.gov FT-ICR MS can detect a vast number of molecular species within a sample, providing a detailed molecular fingerprint. researchgate.net

FT-ICR MS has been employed in the analysis of complex organic matter, including samples containing diterpenoids like this compound. osti.govresearchgate.net Its high resolving power enables the differentiation of compounds with very similar masses, including some isomers, although complete separation of all isomers typically requires coupling with a separation technique like liquid or gas chromatography. copernicus.orgresearchgate.net The technique can utilize various ionization methods, such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), which can provide complementary information about the compounds present. researchgate.net

Research utilizing FT-ICR MS has tentatively identified this compound as a main diterpene alcohol in Scots pine needles. researchgate.net Studies have shown that FT-ICR MS can detect a wide variety of compounds in plant extracts, including different classes of terpenes and terpenoids. researchgate.net The ultrahigh resolution allows for the assignment of elemental formulas to detected ions, contributing to the identification of this compound and other compounds. copernicus.org

Integration of Multi-Omics Approaches in this compound Analysis

Multi-omics approaches involve the integrated analysis of data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgsapient.biomdpi.com This integrative strategy provides a more holistic understanding of biological systems by examining different molecular layers simultaneously. sapient.biomdpi.com While not specifically focused on this compound in the provided search results, the principles of multi-omics integration are highly relevant to its comprehensive study, particularly in biological contexts.

Metabolomics, one of the key components of multi-omics, focuses on the large-scale study of metabolites within a biological system. As a diterpene alcohol, this compound falls under the purview of metabolomics. By integrating metabolomics data (including this compound levels) with data from other omics layers, researchers can gain deeper insights into the biological pathways involving this compound, its biosynthesis, regulation, and potential biological roles. biorxiv.orgmdpi.com

Integrating metabolomics data with transcriptomics (gene expression) and proteomics (protein abundance) data, for example, can help elucidate the enzymes involved in this compound biosynthesis and the regulatory mechanisms controlling their expression and activity. mdpi.com This can involve strategies such as co-expression analysis and the construction of metabolite-gene networks. mdpi.com

Computational frameworks like Multi-Omics Factor Analysis (MOFA) are being developed and utilized for the unsupervised integration of multi-omics datasets. mdpi.comembopress.org Such tools can identify the principal sources of variation across different omics modalities and disentangle shared and modality-specific biological signals. embopress.org Applying such approaches to studies involving this compound could reveal complex relationships between this compound levels and other molecular changes within a biological system, potentially identifying novel associations and pathways.

While direct examples of multi-omics studies specifically centered on this compound were not found, the application of these integrated approaches to the study of natural products and their biological effects is a growing area. sapient.biomdpi.com The integration of data from techniques like LC-MS/MS and FT-ICR MS (for metabolomics) with other omics data types holds significant promise for advancing our understanding of this compound's role in various biological processes and its interactions within complex systems.

Here is a summary of some findings related to the analytical techniques discussed:

Table 1: Analytical Findings Related to this compound and Diterpenoids

| Technique | Compound/Matrix | Key Finding / Application | Source |

| FT-ICR MS | Scots pine needles | Tentative identification of this compound as a main diterpene alcohol. | researchgate.net |

| FT-ICR MS (ESI/APPI) | Conifer tree needles (pine, spruce, larch, juniper) | Detection of various terpenes, terpenoids, and other compounds; complementary information from different ionization. | researchgate.net |

| UHPLC-MS/MS | Green and roasted coffee beans | Detection of 16-O-methylated diterpenoids. | mdpi.com |

| LC-MS/MS | Chamaecyparis konishii ethanolic extract | Identification of this compound (among other diterpenes) in active fractions. | biocrick.com |

| LC-MS/MS | Complex samples (general) | Suitable for analyzing polar/thermally labile compounds, high sensitivity and selectivity. | wikipedia.orgeag.com |

| FT-ICR MS | Complex organic mixtures (general) | Ultrahigh resolution and mass accuracy for elemental composition determination. | copernicus.orgosti.gov |

Genetic and Population Studies of Isoabienol

Isoabienol as a Chemotaxonomic and Population Genetic Marker

The consistent presence or absence of this compound in mature needles, with insignificant within-tree, within-clone, and seasonal variations, makes it a suitable marker substance for chemotaxonomy and population genetics studies. researchgate.net this compound occurs more frequently in northerly provenances of Pinus sylvestris than in southerly ones. researchgate.net

The occurrence of this compound appears to be genetically determined and minimally influenced by the environment. cdnsciencepub.com This stability enhances its utility as a chemical marker for studying aspects like chemotaxonomy and population genetics. cdnsciencepub.com Chemotypic variation, including this compound content, has been associated with population genetic distance estimated by nuclear microsatellite markers. researchgate.net this compound content is considered a key trait differentiating chemotypes in pine foliage. nih.gov

Inheritance Patterns of this compound Content (e.g., Monohybrid Segregation)

Studies on controlled crosses of Pinus sylvestris have investigated the inheritance of this compound content in needles. The segregation patterns of trees with or without this compound often align with a monohybrid inheritance model, although some irregularities have been observed. thuenen.de In outcrosses, an excess of segregating families was found. thuenen.de

While simple monohybrid inheritance may not be a universal rule, the general agreement of individual segregations with expectation and the observation of selfed parents lacking this compound producing exclusively progeny without it strongly suggest that in many genetic backgrounds, the character behaves as a simple dominant Mendelian trait. thuenen.de Despite many families showing a good fit to this pattern, significant exceptions exist, highlighting the risks of assuming general validity of simple Mendelian segregation based on its presence in some crosses. thuenen.de

Monohybrid inheritance involves a trait determined by a single pair of alleles at one locus, following principles like the law of segregation, where gene pairs separate during gamete formation. ebsco.com

Genotype-Phenotype Relationships in this compound Expression

The presence or absence of this compound in Pinus sylvestris needles is considered a phenotype that is largely genetically controlled. cdnsciencepub.com The variation in this compound content, ranging from absence to significant percentages of needle dry weight, reflects the underlying genetic variation within the population. researchgate.net The concept of genotype-phenotype relationship explores how an organism's genetic makeup translates into observable characteristics. numberanalytics.com In the case of this compound, the genotype at a specific locus (or loci) likely determines whether the metabolic pathway for this compound synthesis is active, leading to its presence (phenotype), or inactive, resulting in its absence. The relationship between genotype and phenotype can be complex, influenced by multiple genes and environmental factors. numberanalytics.com However, the stability of this compound occurrence across different environmental conditions suggests a strong genetic influence on this particular phenotype. cdnsciencepub.com

Correlation between this compound Chemotypes and Other Metabolite Profiles (e.g., Monoterpenes, Resin Acids)

Research has investigated potential correlations between the occurrence of this compound and the composition of other secondary metabolites in pine needles, such as monoterpenes and resin acids. In Pinus sylvestris, no correlation has been shown between the presence of this compound and the monoterpene or resin acid composition of the needles. researchgate.netcdnsciencepub.com This suggests that the genetic control or metabolic pathways leading to this compound synthesis may operate independently, or with limited interaction, from those producing the major monoterpenes and resin acids in the needles.

However, studies on diterpenoid fingerprints in pine foliage have shown correlations between this compound and other diterpenes. Significant covariances have been observed between this compound and (Z)-biformene contents, as well as between this compound and labda-7,14-dien-13-ol. nih.gov This indicates potential co-regulation or shared biosynthetic steps within the diterpene synthesis pathways.

Molecular Genetic Mapping of this compound-Related Traits

Molecular genetic mapping aims to determine the location of genes or genetic markers on a chromosome and their relative distances. genome.gov While the search results indicate that the occurrence of this compound is genetically controlled cdnsciencepub.com, specific details about the molecular genetic mapping of the genes responsible for this compound synthesis or its presence/absence phenotype were not extensively provided.

The association between this compound chemotypes and population genetic distance estimated by nuclear microsatellite markers suggests that the genetic factors influencing this compound content reside within the genome and can be tracked using molecular markers. researchgate.net Microsatellites are highly polymorphic DNA markers used in genetic studies, including mapping. vliz.bewheatoncollege.edu

Further studies involving techniques like quantitative trait locus (QTL) mapping could potentially identify genomic regions (loci) associated with the variation in this compound content. frontiersin.org Such studies would involve analyzing the segregation of this compound content and molecular markers in controlled crosses or natural populations to pinpoint the chromosomal locations of the relevant genes. genome.gov

Ecological and Environmental Context of Isoabienol

Role in Plant Defense Mechanisms against Biotic Factors

Plants utilize a diverse array of defense mechanisms against biotic threats, including the production of secondary metabolites like isoabienol. These compounds can act directly against pathogens and herbivores or participate in signaling pathways that trigger defense responses. nih.govscitechnol.com

Antimicrobial Activity against Bacterial Strains

Research indicates that this compound possesses antimicrobial properties against certain bacterial strains. Studies on the essential oil of Stachys spruneri, a Greek endemic plant, identified this compound as a dominant component exhibiting considerable activity against several laboratory bacterial strains. nih.govresearchgate.netsemanticscholar.org This activity was observed against both Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Enterococcus faecalis, and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.net The isolated this compound compound demonstrated potent activity against these microorganisms. nih.govresearchgate.netsemanticscholar.org

Antifungal Properties against Fungal Pathogens

This compound has also been reported to exhibit antifungal properties. It has been identified as an antifungal agent in the wood of Cunninghamia konishii. acs.org Along with other diterpenes and sesquiterpenes, this compound was found in the active subfractions of the ethanolic extract of C. konishii wood that showed inhibitory effects against wood decay fungi such as Lenzites betulina, Trametes versicolor, Laetiporus sulphureus, and Gloeophyllum trabeum. acs.org this compound's role as an antifungal agent has also been noted in the context of pine defense reactions. nih.gov Furthermore, studies on the essential oil of Stachys spruneri showed activity against Candida albicans, with this compound being a major active component. nih.govresearchgate.netsemanticscholar.org

Here is a summary of the antimicrobial activity of this compound from Stachys spruneri essential oil:

| Microorganism | Type | Activity Observed |

| Staphylococcus aureus | Gram-positive | Considerable |

| Staphylococcus epidermidis | Gram-positive | Considerable |

| Micrococcus luteus | Gram-positive | Considerable |

| Enterococcus faecalis | Gram-positive | Considerable |

| Bacillus subtilis | Gram-positive | Considerable |

| Escherichia coli | Gram-negative | Considerable |

| Klebsiella pneumoniae | Gram-negative | Considerable |

| Pseudomonas aeruginosa | Gram-negative | Considerable |

| Candida albicans (2 strains) | Yeast | Considerable |

*Data compiled from search results nih.govresearchgate.netsemanticscholar.org.

Contribution to Plant Adaptation to Abiotic Stresses

Plants face numerous abiotic stresses, including drought, salinity, temperature extremes, and UV radiation. d-nb.infonih.govplantarc.comnih.gov Secondary metabolites, including terpenoids like this compound, can play a role in helping plants adapt to these challenging environmental conditions. scitechnol.comresearchgate.net While the specific role of this compound in abiotic stress adaptation requires further detailed investigation, phytochemicals in general contribute to stress tolerance by acting as antioxidants, protecting against oxidative damage, and participating in signaling pathways that regulate stress responses. scitechnol.complantarc.comresearchgate.netfrontiersin.orgmdpi.comnih.gov The ability of plants to synthesize a variety of secondary metabolites is a key mechanism to cope with the negative effects of stress. d-nb.info

Chemodiversity of this compound-Containing Plants in Ecosystems

Chemodiversity, the diversity of specialized metabolites within and among plant species, is a significant aspect of plant interactions with their environment and contributes to ecosystem functioning. riojournal.comnsf.govnih.govbiorxiv.org this compound has been reported in various plant species, indicating its contribution to the chemodiversity of different ecosystems. It has been found in Pinus sylvestris, Smallanthus fruticosus, and Cunninghamia konishii. acs.orgnih.govnih.gov this compound is also a dominant component in the essential oil of the Greek endemic Stachys spruneri. nih.govresearchgate.net The presence and concentration of this compound can vary among individuals within populations and among populations, contributing to intraspecific chemodiversity. nih.govriojournal.com This variation in chemical profiles can have ecological consequences, influencing interactions with herbivores, pathogens, and other organisms. riojournal.combiorxiv.org High this compound content has been noted as a key trait differentiating chemotypes in Pinus sylvestris. nih.gov

Environmental Influences on this compound Production Dynamics

The synthesis and accumulation of secondary metabolites in plants, including this compound, are influenced by a combination of internal genetic factors and external environmental conditions. nih.gov Abiotic factors such as temperature, light intensity, water availability (drought), soil salinity, and nutrient availability can significantly impact the production dynamics of plant secondary metabolites. d-nb.infonih.govfctemis.orgmdpi.com While specific studies detailing the environmental influences solely on this compound production are limited in the provided search results, research on secondary metabolites in general indicates that environmental stresses can lead to altered levels and compositions of these compounds. d-nb.infonih.govmdpi.com For instance, studies on Pinus sylvestris have shown variations in this compound content based on environmental conditions, with higher content observed in dry forest samples compared to bog samples. nih.gov This suggests that factors related to water availability or soil conditions may influence this compound production in this species. The complex interplay between environmental cues and plant metabolic pathways determines the dynamic production of this compound, affecting its ecological role. d-nb.infonih.gov

Biotechnological Approaches for Isoabienol Production

Strategies for Enhanced Diterpenoid Production in Microbial Cell Factories

Enhancing the production of diterpenoids, including Isoabienol, in microbial hosts involves optimizing various aspects of the cellular machinery and metabolic pathways. A primary strategy focuses on increasing the supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP) nih.govresearchgate.net. This often requires engineering the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for producing the central C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) frontiersin.orgresearchcommons.org. Overexpression of key enzymes in these pathways or introducing entire exogenous pathways can significantly increase the precursor pool frontiersin.orgresearchcommons.org.

Furthermore, strategies such as modular pathway engineering, where the biosynthetic pathway is divided into modules that are independently optimized before being combined, can simplify the engineering process and improve yields frontiersin.org. Compartmentalization of pathways within specific cellular organelles can also help to channel intermediates and reduce off-target reactions frontiersin.orgnih.gov.

Research findings highlight the success of these strategies in increasing the production of various terpenoids in microbial cell factories. For example, studies on other diterpenoids like sclareol (B1681606) and miltiradiene (B1257523) in Saccharomyces cerevisiae have demonstrated significant yield improvements through metabolic engineering researchcommons.org.

Metabolic Engineering of Host Organisms for this compound Biosynthesis

Metabolic engineering plays a central role in enabling and optimizing this compound biosynthesis in host organisms. This involves rational design and modification of the host's metabolic network to channel resources towards this compound production. Key steps include the introduction of heterologous genes encoding the enzymes of the this compound biosynthetic pathway, particularly diterpene synthases (which catalyze the cyclization of GGPP to the diterpene backbone) and any necessary modifying enzymes like cytochrome P450s nih.govfrontiersin.orgresearchcommons.org.

The selection of an appropriate host organism is critical. Escherichia coli and Saccharomyces cerevisiae are widely used microbial cell factories due to their well-characterized genetics, ease of manipulation, and rapid growth rates nih.govfrontiersin.orgnih.govbu.edu. Engineering these hosts for this compound production involves integrating the this compound synthase gene and potentially other pathway genes into the host genome or expressing them from plasmids researchgate.net.

Optimizing gene expression levels and balancing the activities of introduced enzymes are essential for efficient pathway function and high product titers nih.govresearchgate.net. This can involve using strong or inducible promoters, optimizing codon usage for expression in the host, and tuning the expression of individual pathway enzymes to prevent intermediate accumulation or depletion researchgate.netnih.govresearchgate.net.

Advanced metabolic engineering techniques, such as CRISPR/Cas9-mediated genome editing, allow for precise modifications of the host genome to integrate genes, modify regulatory elements, or disrupt competing pathways nih.govresearchgate.net. Cofactor engineering, focusing on the availability of cofactors like NADPH which are often required by enzymes in biosynthetic pathways (e.g., cytochrome P450s), can also improve product yields d-nb.info.

While specific detailed studies on metabolic engineering solely for this compound production with quantitative data were not extensively found in the provided snippets, the principles and successes observed in the metabolic engineering of other diterpenoids are directly applicable.

Heterologous Expression Systems for this compound Pathway Enzymes

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is fundamental to producing this compound in microbial cell factories. This involves introducing the genes encoding the enzymes responsible for this compound biosynthesis from their native source (likely a plant) into a chosen microbial host researchcommons.orgfrontiersin.org.

Strategies to overcome these challenges include codon optimization of the introduced genes for the host organism, engineering the host to provide necessary chaperones or modification machinery, and targeting enzymes to specific cellular compartments (e.g., cytosol, endoplasmic reticulum) where they can function optimally nih.govresearchgate.net. Directed evolution and enzyme engineering can also be employed to improve the catalytic activity, stability, and substrate specificity of the heterologous enzymes within the host environment frontiersin.org.

Escherichia coli and Saccharomyces cerevisiae are common hosts for heterologous expression of terpenoid pathway enzymes researchgate.netnih.govnih.govmdpi.com. S. cerevisiae, as a eukaryote, is often preferred for expressing plant enzymes that require post-translational modifications or membrane association mdpi.com.

Sustainable Production through Biosynthetic Manipulation

The biotechnological production of this compound through biosynthetic manipulation in microbial cell factories offers a sustainable alternative to traditional extraction methods. Unlike plant cultivation, which can be resource-intensive and dependent on environmental conditions, microbial fermentation can utilize renewable feedstocks and be carried out in controlled environments nih.govbu.edunih.govmdpi.com.

By engineering microbial strains to efficiently convert simple, renewable carbon sources (such as glucose or agricultural byproducts) into this compound, the reliance on limited plant resources is reduced nih.govnih.govmdpi.com. This aligns with the principles of green chemistry, aiming to minimize waste and environmental impact rsc.orgresearchgate.net.

Biosynthetic manipulation allows for optimization of the production process to achieve higher yields and productivity compared to natural plant sources nih.govfrontiersin.orgnih.gov. Furthermore, the controlled nature of microbial fermentation enables consistent product quality and supply, which can be challenging with plant-derived compounds due to variations influenced by growth conditions, harvesting, and storage.

The development of robust microbial cell factories capable of high-titer this compound production from sustainable feedstocks is a key goal in establishing an environmentally friendly and economically viable production platform. This involves not only engineering the biosynthetic pathway but also optimizing fermentation strategies and downstream processing for efficient product recovery.

Here is a summary of general strategies for enhanced diterpenoid production in microbial cell factories:

| Strategy | Description | Potential Impact on this compound Production |

| Precursor Pathway Engineering | Increasing flux through MVA or MEP pathways to boost GGPP supply. | Increased availability of the this compound precursor. |

| Metabolic Bottleneck Alleviation | Identifying and modifying rate-limiting steps in the this compound pathway. | Improved conversion efficiency of intermediates to this compound. |

| Competing Pathway Downregulation | Reducing metabolic flow to pathways that compete for shared resources. | More carbon directed towards this compound synthesis. |

| Enzyme Engineering | Improving activity, stability, or specificity of this compound pathway enzymes. | Enhanced catalytic efficiency and reduced by-product formation. |

| Host Optimization | Selecting and engineering suitable microbial chassis (e.g., E. coli, yeast). | Improved growth, tolerance, and compatibility with the pathway. |

| Compartmentalization | Localizing pathway enzymes to specific cellular locations. | Enhanced pathway efficiency and reduced off-target reactions. |

| Cofactor Engineering | Ensuring sufficient supply of necessary cofactors (e.g., NADPH). | Optimal activity of cofactor-dependent enzymes. |

常见问题

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Isoabienol in complex plant extracts?

- Methodological Answer : Combine chromatographic separation (e.g., GC-MS or HPLC) with spectroscopic verification (NMR, IR) to confirm this compound’s structural identity and purity. For quantification, use internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations, and triplicate runs are essential to assess reproducibility .

Q. How can researchers optimize extraction protocols for this compound to maximize yield without degrading the compound?

- Methodological Answer : Employ a factorial design to test variables such as solvent polarity (e.g., hexane vs. ethanol), temperature (20–60°C), and extraction time (1–24 hours). Monitor degradation via stability assays (e.g., LC-MS over 72 hours). Statistical tools like ANOVA can identify significant factors affecting yield .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for anti-inflammatory activity) over broad cytotoxicity screens. Use positive controls (e.g., dexamethasone for COX-2 inhibition) and validate results with dose-response curves (IC₅₀ calculations). Ensure assays comply with ethical guidelines for cell line use .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., animal models vs. human cell lines, dosing regimens). Replicate key experiments under standardized conditions, and use pharmacokinetic modeling (e.g., compartmental analysis) to account for interspecies differences. Transparent reporting of experimental parameters (e.g., absorption rates, metabolite profiles) is critical .

Q. What strategies are recommended for elucidating this compound’s biosynthetic pathway in plant systems?

- Methodological Answer : Use isotopic labeling (¹³C or ²H) to trace precursor incorporation into this compound. Combine transcriptomic data (RNA-seq of biosynthetic tissues) with enzyme assays (e.g., recombinant cytochrome P450s) to validate candidate genes. CRISPR/Cas9 knockouts in model plants (e.g., Nicotiana benthamiana) can confirm pathway steps .

Q. How should researchers design experiments to assess this compound’s synergistic effects with other phytochemicals?

- Methodological Answer : Apply the Chou-Talalay method for synergy quantification, testing this compound in combination with compounds sharing overlapping molecular targets (e.g., flavonoids in anti-cancer studies). Use isobolograms and combination index (CI) values to classify interactions (additive, synergistic, antagonistic). Control for solvent interactions and cytotoxicity .

Data Contradiction and Validation

Q. What statistical approaches are robust for addressing variability in this compound’s bioactivity data?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in plant extracts. Use sensitivity analysis to identify outliers, and validate findings with orthogonal assays (e.g., in vivo efficacy studies if initial data are from in vitro models). Bayesian statistics can quantify uncertainty in low-replicate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。